molecular formula C16H22N4O2S B14961058 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B14961058
M. Wt: 334.4 g/mol
InChI Key: HEEKRHBZNRMUKY-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with an ethoxy group at position 6 and a 4-methylpiperazinyl-acetamide moiety at position 2. Its synthesis typically involves coupling chloroacetyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine, followed by substitution with 4-methylpiperazine under basic conditions . Structural confirmation is achieved via NMR, HPLC, and mass spectrometry . The ethoxy group enhances solubility, while the 4-methylpiperazine contributes to receptor binding, as seen in cannabinoid receptor (CB2) ligands and kinase inhibitors .

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C16H22N4O2S/c1-3-22-12-4-5-13-14(10-12)23-16(17-13)18-15(21)11-20-8-6-19(2)7-9-20/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,18,21)

InChI Key

HEEKRHBZNRMUKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Direct Acylation of 6-Ethoxybenzothiazol-2-Amine

Principle : Reacting 6-ethoxybenzothiazol-2-amine with 2-(4-methylpiperazin-1-yl)acetyl chloride under basic conditions.
Procedure :

  • Intermediate Synthesis :
    • 2-(4-Methylpiperazin-1-yl)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C.
    • Reaction :

      RNH₂ (6-ethoxybenzothiazol-2-amine) + ClCOCH₂-Piperazine → RNHCOCH₂-Piperazine + HCl  

  • Coupling :
    • The acyl chloride is added dropwise to a solution of 6-ethoxybenzothiazol-2-amine and triethylamine (TEA) in DCM. The mixture is stirred at room temperature for 6–8 hours.
  • Purification :
    • Crude product is washed with NaHCO₃, dried over MgSO₄, and recrystallized from ethanol (yield: 72–78%).

Key Data :

Parameter Value
Reaction Temperature 0–25°C
Solvent Dichloromethane
Catalyst Triethylamine
Yield 72–78%

Advantages :

  • Single-step reaction with minimal byproducts.
  • High purity due to recrystallization.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of acyl chloride.

Nucleophilic Substitution on Bromoacetyl Intermediate

Principle : Bromoacetylation followed by piperazine substitution.
Procedure :

  • Bromoacetylation :
    • 6-Ethoxybenzothiazol-2-amine reacts with bromoacetyl bromide in DCM/TEA to form N-(6-ethoxybenzothiazol-2-yl)-2-bromoacetamide.
  • Piperazine Substitution :
    • The bromo intermediate is treated with 4-methylpiperazine in acetonitrile at 60°C for 12 hours.
    • Mechanism :

      R-Br + Piperazine → R-NH-Piperazine + HBr  

  • Workup :
    • The product is extracted with ethyl acetate, dried, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Key Data :

Parameter Value
Reaction Temperature 60°C
Solvent Acetonitrile
Reaction Time 12 hours
Yield 65–70%

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.
  • Scalable for industrial production.

Limitations :

  • Lower yield due to competing elimination reactions.

Pre-Formed Piperazine-Acetamide Coupling

Principle : Coupling a pre-synthesized piperazine-acetamide derivative with the benzothiazole core.
Procedure :

  • Synthesis of 2-(4-Methylpiperazin-1-yl)Acetamide :
    • 4-Methylpiperazine reacts with chloroacetamide in ethanol under reflux (8 hours).
  • Benzothiazole Functionalization :
    • The acetamide is coupled with 6-ethoxybenzothiazol-2-amine using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent in THF.
  • Purification :
    • The product is filtered, washed with cold ethanol, and lyophilized (yield: 68–75%).

Key Data :

Parameter Value
Coupling Agent DCC
Solvent Tetrahydrofuran (THF)
Reaction Time 24 hours
Yield 68–75%

Advantages :

  • Modular approach allows for variation in substituents.
  • Compatible with solid-phase synthesis.

Limitations :

  • Requires stoichiometric DCC, increasing cost.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acylation 72–78 >95 Moderate High
Nucleophilic Substitution 65–70 90–93 High Moderate
Pre-Formed Coupling 68–75 88–92 Low Low

Critical Observations :

  • Direct Acylation offers the highest yield and purity but requires stringent anhydrous conditions.
  • Nucleophilic Substitution is more scalable but suffers from side reactions.
  • Pre-Formed Coupling is flexible but economically less viable due to reagent costs.

Optimization Strategies

Solvent Systems

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance reaction rates in nucleophilic substitutions but complicate purification.
  • Halogenated Solvents (e.g., DCM): Ideal for acylations due to low nucleophilicity.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves piperazine substitution efficiency by 12–15%.
  • Microwave Assistance : Reduces reaction time for couplings from 24 hours to 2 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: The 6-ethoxy group (target compound) improves solubility compared to 6-CF₃ (BTA) or 6-nitro (BTC-r), which may enhance membrane permeability . 4-Methylpiperazine (target compound, 5j) shows superior receptor binding in kinase/CB2 assays compared to pyridine (BTC-j) or sulfanyl (STK117461) groups . Trimethoxyphenyl (BTA) and pyridin-3-ylamino (BTC-j) substituents confer target specificity (CK-1δ vs. DNA gyrase) due to steric and electronic effects .

Synthetic Feasibility :

  • The target compound’s synthesis (70% yield) is comparable to analogues like 5j (71%) but less efficient than BTC-j (81%) .
  • Use of DMF/NaOH in reflux () and Corning cell culture systems () highlights standardized protocols for benzothiazole derivatives .

Molecular Docking Insights :

  • The target compound’s 4-methylpiperazine may mimic cationic residues in CB2/kinase active sites, similar to interactions observed in PI3K inhibitors (Glide scores: −3.78 to −8.2 kcal/mol) .
  • BTC-j’s pyridine moiety forms hydrogen bonds with DNA gyrase (PDB: 3G75), whereas BTA’s trimethoxyphenyl engages in π-π stacking with CK-1δ .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

It features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : Piperazine derivatives have shown promise as AChE inhibitors, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The binding affinity and inhibitory activity can significantly affect amyloid beta aggregation, a hallmark of Alzheimer's pathology .
  • Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways that regulate numerous physiological processes .
  • Antioxidant Activity : Some studies suggest that benzothiazole derivatives possess antioxidant properties, potentially reducing oxidative stress in cells .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResultReference
AChE Inhibition IC50 (µM)0.62 ± 0.03
BuChE Inhibition IC50 (µM)0.69 ± 0.041
Antioxidant CapacityTotal antioxidant capacity (Trolox equivalent)

These results indicate that the compound has effective inhibitory activity against both AChE and BuChE, suggesting its potential utility in treating cognitive disorders.

Case Studies

  • Alzheimer's Disease Models : In a study involving transgenic mouse models of Alzheimer's disease, administration of similar benzothiazole derivatives resulted in reduced levels of amyloid plaques and improved cognitive function. The compounds were shown to modulate neuroinflammatory responses and enhance synaptic plasticity .
  • Cancer Cell Lines : Another study evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Results indicated that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a 6-ethoxybenzothiazol-2-amine precursor with a chloroacetamide derivative bearing the 4-methylpiperazine moiety. For example, 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide (EN300-01803, Mol. Wt. 273.72) can be coupled with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or chloroform) using potassium carbonate as a base . Optimization includes:

  • Solvent selection : Chloroform or ethanol for improved solubility of intermediates.
  • Temperature : Reflux (~60–80°C) to accelerate reaction kinetics.
  • Purification : Crystallization from ethanol/water mixtures enhances purity (yield: ~20–25%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) identify key signals:
    • Ethoxy group: δ ~1.35 ppm (CH3_3), ~4.10 ppm (OCH2_2).
    • Piperazine protons: δ ~2.50–2.70 ppm (N–CH2_2), ~2.30 ppm (N–CH3_3).
    • Benzothiazole aromatic protons: δ ~7.00–7.80 ppm .
  • X-ray Crystallography : Resolves conformational details (e.g., gauche orientation of the 4-methylpiperazine relative to the acetamide backbone) and intermolecular interactions (e.g., N–H···N hydrogen bonds, S···S contacts) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding, sulfur interactions) influence the crystal packing and stability of this compound?

Methodological Answer:
X-ray studies of analogous benzothiazole-acetamide derivatives reveal:

  • N–H···N Hydrogen Bonds : Form dimers between the benzothiazole NH and piperazine N atoms, stabilizing the crystal lattice (bond length: ~2.8–3.0 Å) .
  • S···S Interactions : Attractive van der Waals forces between benzothiazole sulfur atoms (distance: ~3.62 Å) contribute to ribbon-like packing along the [100] axis .
  • C–H···O Contacts : Non-classical hydrogen bonds involving ethoxy oxygen enhance 3D network stability .
    Implication : These interactions dictate solubility and melting behavior, critical for formulation studies.

Advanced: What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives through structural modification?

Methodological Answer:

  • SAR Studies : Modify substituents systematically:
    • Ethoxy group : Replace with methoxy or halogen to alter lipophilicity and metabolic stability.
    • Piperazine moiety : Substitute with phenylpiperazine (e.g., 4-fluorophenyl) to enhance receptor affinity, as seen in anticonvulsant analogs .
  • Bioisosterism : Replace benzothiazole with triazole or pyrimidine rings to maintain planar geometry while modulating electronic properties .
  • Data Reconciliation : Use standardized assays (e.g., enzyme inhibition IC50_{50}, cellular uptake studies) to compare activity across studies .

Basic: What in vitro assays are recommended for initial pharmacological profiling of this compound?

Methodological Answer:

  • Enzyme Inhibition : Carbonic anhydrase (CA) isoform assays (e.g., CA II, XII) using stopped-flow CO2_2 hydration. IC50_{50} values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC reported for related compounds: 8–32 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity (reference: EC50_{50} vs. normal cells) .

Advanced: How can molecular docking studies predict the binding affinity and mechanism of action against target enzymes?

Methodological Answer:

  • Target Selection : Prioritize enzymes with benzothiazole-binding pockets (e.g., carbonic anhydrase, kinase domains).
  • Docking Workflow :
    • Protein Preparation : Retrieve crystal structure (PDB ID) and remove water/cofactors.
    • Ligand Optimization : Minimize energy of the compound using DFT (B3LYP/6-31G*).
    • Grid Generation : Focus on active sites (e.g., CA II Zn2+^{2+}-binding site).
    • Pose Scoring : AutoDock Vina or Glide for ΔG calculations.
  • Validation : Compare docking poses with crystallographic data (e.g., 9c analog binding to α-glucosidase) .

Advanced: What challenges arise in interpreting NMR data for compounds with conformational flexibility, and how can they be addressed?

Methodological Answer:

  • Rotatable Bonds : The piperazine-acetamide linkage introduces multiple conformers, broadening 1H^1H NMR signals. Solutions:
    • Variable Temperature NMR : Cool samples to –40°C to slow rotation and resolve split peaks.
    • 2D NMR : ROESY or NOESY correlations identify spatial proximity (e.g., piperazine CH2_2 to benzothiazole H) .
  • Dynamic Effects : Use 13C^{13}C-DEPT to distinguish quaternary carbons from mobile groups.
  • DFT Calculations : Predict chemical shifts (e.g., GIAO method) to assign ambiguous signals .

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